Resminostat is a potent, targeted inhibitor of specific HDAC isoenzymes. The table below lists its half-maximal inhibitory concentration (IC₅₀) values for key HDAC targets [1] [2].
| HDAC Isoenzyme | Class | IC₅₀ (nM) |
|---|---|---|
| HDAC1 | Class I | 42.5 |
| HDAC3 | Class I | 50.1 |
| HDAC6 | Class IIb | 71.8 |
| HDAC8 | Class I | 877 |
This compound also inhibits HDAC2 (Class I), HDAC10 (Class IIb), and HDAC11 (Class IV), but is less potent against Class IIa HDACs (HDAC4, 5, 7, 9) which have IC₅₀ values in the 20-70 µM range [3]. This profile characterizes this compound as a broad-spectrum, pan-HDAC inhibitor [3] [4] [5].
This compound's anticancer effects result from its HDAC inhibition, which influences gene expression and protein function. The diagram below illustrates its core mechanism and downstream consequences.
This compound inhibits HDACs, triggering acetylation and downstream anticancer effects.
This compound has shown promise in both laboratory studies and clinical trials, particularly in combination with other agents.
For researchers, here are key methodologies used to study this compound's effects.
This protocol measures direct inhibition of HDAC enzymes.
This protocol assesses the anti-proliferative effect on cancer cells.
Resminostat's anticancer effects result from its multi-target action on HDACs and subsequent impact on cellular processes.
This compound's mechanisms converge on several downstream pathways that lead to its observed antitumor effects, which can be visualized in the following pathway:
Key experiments that characterize this compound include profiling its HDAC inhibition and evaluating its cellular activity.
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against specific HDAC enzymes [1].
This experiment confirms that this compound successfully engages its target in living cells [3] [1].
This compound has been investigated in multiple clinical trials, with a ongoing pivotal study in cutaneous T-cell lymphoma (CTCL).
| Trial / Indication | Phase | Design & Combination | Key Findings / Status |
|---|---|---|---|
| Advanced Solid Tumors | I | First-in-human, dose-escalation, monotherapy [3] | Established RP2D of 600 mg once daily (Days 1-5, q14d); well-tolerated, showed target engagement & antitumor activity [3] |
| Biliary Tract or Pancreatic Cancer | I | Combined with S-1 (tegafur) chemotherapy [4] | Regimen was well-tolerated; disease control rate (DCR) was 81.3% [4] |
| Hepatocellular Carcinoma (HCC) | I/II | Combined with sorafenib [2] [1] | Showed counteraction of platelet-mediated pro-tumoral effects in preclinical models; clinical trial suggested survival benefit [1] |
| Cutaneous T-cell Lymphoma (CTCL) | Pivotal | RESMAIN: Randomized, placebo-controlled maintenance therapy [5] | Top-line data expected early 2023; aims to prolong progression-free survival [5] |
This compound is a well-characterized HDAC inhibitor with a defined target profile and promising clinical activity. Its development, particularly as a maintenance therapy in CTCL and in rational combinations for solid tumors, highlights its potential value in oncology.
| Parameter | Summary of Findings |
|---|---|
| Recommended Phase II Dose | 600 mg once daily, days 1-5 every 14 days [1]. |
| Pharmacokinetics (PK) | Absorption & Exposure: Dose-proportional exposure from 100 mg to 800 mg. Low inter-patient variability [1]. Metabolism & Elimination: Information not available in search results. | | Pharmacodynamics (PD) | HDAC Inhibition: Dose-dependent inhibition of HDAC enzyme activity. ≥400 mg doses achieved 100% inhibition in peripheral blood mononuclear cells [1]. Target Engagement: Increased global histone acetylation (H3K27) and α-tubulin acetylation in tumor cells [2]. | | Safety & Tolerability | Most common related toxicities: gastrointestinal (nausea, vomiting) and fatigue. No grade 4 treatment-related adverse events reported. Toxicities were reversible after treatment stopped [1]. |
The following methodologies detail how core PK and PD data for this compound were obtained.
Phase I First-in-Human Trial Design [1]
In Vitro HDAC Inhibition and Mechanism Studies [2]
In Vivo Combination Efficacy Study [2]
This compound is a hydroxamate-based small molecule that acts as a broad-spectrum inhibitor of zinc-dependent HDACs, primarily targeting Class I (HDAC1, 2, 3, 8), Class IIb (HDAC6, 10), and Class IV (HDAC11) [2]. The following diagram illustrates its core mechanism of action and downstream effects.
This compound inhibits HDAC classes I, IIb, and IV, leading to histone and non-histone protein hyperacetylation and gene reactivation. [2]
This compound demonstrates a direct pharmacokinetic-pharmacodynamic relationship: dose-proportional exposure leads to dose-dependent HDAC inhibition [1]. Its multi-target HDAC inhibition underlies a broad mechanism of action, including:
Resminostat's development for CTCL is supported by the pivotal RESMAIN study, a Phase II, randomized, double-blind, placebo-controlled trial. It is one of the largest clinical trials conducted in advanced-stage CTCL [1] [2].
The table below summarizes the primary efficacy outcomes from the RESMAIN study, demonstrating the benefits of this compound as a maintenance therapy [1] [2].
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 8.3 months | 4.2 months | HR: 0.623; p=0.015 [2] |
| Median Time to Next Treatment (TTNT) | 8.8 months | 4.2 months | HR: 0.594; p=0.002 [2] |
| Median "Total" PFS* | 24.3 months | 14.9 months | -- [1] |
*"Total" PFS is measured from the start of the last prior therapy to disease progression.
The trial also reported that this compound's side effects were mainly mild to moderate, manageable, and reversible [1] [2].
For researchers, here is a detailed methodology of the key clinical trial:
This compound is an orally available inhibitor of histone deacetylases (HDAC), specifically targeting classes I, IIb, and IV [1] [3]. The following diagram illustrates its mechanism of action and downstream effects on cancer cells.
This mechanistic understanding is supported by prior phase I/II trials which indicated that this compound is well-tolerated and can inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body's immune response to cancer [1] [3].
The following diagram visualizes the key milestones and projected future timeline for this compound's development and regulatory review.
Resminostat is an orally available broad-spectrum HDAC inhibitor. Its primary molecular mechanism involves increasing the acetylation levels of histone and non-histone proteins, leading to a more relaxed chromatin structure and altered gene transcription [1].
The table below summarizes its half-maximal inhibitory concentration (IC₅₀) for various human Zn²⁺-dependent HDACs.
| HDAC Class | Specific HDACs | Inhibition by this compound | Reported IC₅₀ Range |
|---|---|---|---|
| Class I | HDAC1, 2, 3, 8 | Potent inhibition [1] | At nanomolar concentrations [2] |
| Class IIa | HDAC4, 5, 7, 9 | Not inhibited at pharmacologically relevant concentrations [1] | IC₅₀: 20 - 70 µM [1] |
| Class IIb | HDAC6, 10 | Potent inhibition [1] | At nanomolar concentrations [2] |
| Class IV | HDAC11 | Potent inhibition [1] | Information from search results insufficient for precise value |
This inhibition profile leads to:
A key finding of in vitro studies is that this compound's anti-proliferative effect is independent of the epithelial or mesenchymal phenotype of HCC cells, unlike sorafenib, which shows reduced potency in mesenchymal-like cells [1]. The following diagram illustrates how this compound counteracts platelet-mediated pro-tumoral effects and modulates epithelial plasticity.
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various HCC cell lines.
| HCC Cell Line | Phenotype | Effect of this compound (In Vitro) | Key Observations |
|---|---|---|---|
| Hep3B | Epithelial [2] | IC₅₀: 5.9 µM (72h treatment) [2] | Induced cell death (subG1 accumulation) [2]. |
| HLE | Mesenchymal [2] | IC₅₀: 3.7 µM (72h treatment) [2] | More sensitive to this compound-induced cell death at lower concentrations (2.5 µM) [2]. |
| HLF | Mesenchymal [2] | IC₅₀: 2.0 µM (72h treatment) [2] | More sensitive to this compound-induced cell death; showed time- and dose-dependent subG1 accumulation [2]. |
| SNU-475 & SNU-387 | Mesenchymal [1] | Potent anti-proliferative effect [1] | This compound's potency was comparable to its effect in epithelial cells, unlike sorafenib [1]. |
This compound effectively reverses epithelial-mesenchymal transition (EMT) and reduces stemness properties [3] [2]:
The combination of this compound and sorafenib shows collaborative, and in some contexts synergistic, effects, especially in mesenchymal-type HCC cells that are otherwise resistant to sorafenib-induced apoptosis [1] [3] [2].
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies from the cited studies.
The in vitro data on this compound provides a strong mechanistic rationale for its use in HCC:
Future research could explore its combination with other targeted therapies or immunotherapies, given the emerging role of HDAC inhibitors in modulating the tumor immune microenvironment [4].
The following table summarizes the key development phases and statuses of resminostat across various indications:
| Indication | Highest Development Phase | Status |
|---|---|---|
| Cutaneous T-cell lymphoma (CTCL) | Preregistration [1] | MAA under review by EMA; decision expected mid-2025 [2]. |
| Hodgkin's disease, Liver cancer, Biliary cancer, etc. [1] | Phase II [1] | Development status varies; biliary tract cancer study in Japan was discontinued [3]. |
| Colorectal cancer | Phase I/II [1] | No recent updates reported in search results. |
| Diffuse large B-cell lymphoma | Discontinued [1] | Development stopped [1]. |
The most critical clinical data for this compound comes from the RESMAIN study, a pivotal Phase II trial in CTCL.
The study successfully met its primary endpoint, demonstrating a significant clinical benefit [2].
| Outcome Measure | This compound Group | Placebo Group | Result |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 8.3 months [2] | 4.2 months [2] | 97.6% improvement (Hazard Ratio not provided in search results) [2] |
| Median Time to Next Treatment (TTNT) | 8.8 months [2] | 4.2 months [2] | More than doubled [2] |
| Median "Total" PFS | 24.3 months [2] | 14.9 months [2] | Clinically meaningful improvement [2] |
| Safety Profile | Mainly mild to moderate, manageable, and reversible side effects [2] |
This compound's mechanism and downstream effects can be visualized as follows:
This compound inhibits HDACs, leading to chromatin remodeling and altered gene transcription. It also disrupts the Akt signaling pathway, collectively inducing apoptosis and inhibiting tumor cell division [2] [4].
Resminostat is an orally administered small molecule that selectively inhibits class I, IIb, and IV histone deacetylases (HDACs), specifically HDAC1, HDAC3, and HDAC6 with nanomolar potency [1]. By inhibiting these enzymes, this compound promotes a more open chromatin structure, reactivating silenced genes and downregulating overly active genomic regions in cancer cells [2].
In CTCL, this epigenetic modulation translates to two critical biological effects:
The drug's role as a maintenance therapy is a new paradigm in CTCL treatment [3] [4]. It is designed for patients with advanced-stage disease who have achieved disease control with prior systemic therapy. The goal is to prolong the period of disease stability, delay the need for next-line treatments, and improve quality of life [2] [3].
The efficacy and safety of this compound as a maintenance therapy are supported by the landmark RESMAIN study—one of the largest randomized, controlled clinical trials in CTCL to date (N=201) [3].
Table 1: Primary Efficacy Endpoints from the RESMAIN Study [5] [3]
| Endpoint | This compound (Kinselby) | Placebo | Hazard Ratio (HR) & p-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 8.3 months | 4.2 months | HR: 0.623 (95% CI: 0.424, 0.916); p=0.015 |
| Median Time to Next Treatment (TTNT) | 8.8 months | 4.2 months | HR: 0.594 (95% CI: 0.428, 0.825); p=0.002 |
This data shows that this compound more than doubled the median PFS and TTNT compared to placebo, with a statistically significant 38% reduction in the risk of disease progression or death [3].
Table 2: Secondary Findings and Safety Profile from the RESMAIN Study [5] [3]
| Category | Findings |
|---|---|
| "Total" PFS (from start of last prior therapy) | 24.3 months for this compound vs. 14.9 months for placebo. |
| Skin Tumours | Significantly delayed the development or worsening of skin tumours. |
| Safety Profile | Side effects were reported as mainly mild to moderate, manageable, and reversible. |
For research and development purposes, the following protocols detail key assays used to investigate this compound's activity.
Protocol 1: In Vitro HDAC Enzyme Inhibition Assay [1]
This protocol measures the direct inhibitory activity of this compound against recombinant HDAC enzymes.
Protocol 2: In Vitro Assessment of Anti-proliferative and Apoptotic Effects [1]
This cell-based protocol evaluates the functional consequences of HDAC inhibition in CTCL-relevant cell lines.
The diagram below illustrates the logical workflow of the pivotal RESMAIN clinical trial that established this compound as a maintenance therapy.
This compound establishes a new treatment paradigm as the first clinically proven maintenance therapy for advanced CTCL. Its well-defined mechanism as an HDAC inhibitor, robust clinical efficacy from the RESMAIN trial in significantly prolonging PFS and TTNT, and manageable safety profile make it a compelling candidate to address the high unmet need in stabilizing this chronic, incurable disease. The provided experimental protocols offer a foundation for further research into its biological effects and potential applications.
Resminostat (also known as 4SC-201) is an orally administered small molecule that acts as a pan-HDAC inhibitor, specifically targeting Class I, IIb, and IV HDACs [1] [2]. Its primary molecular target is Histone Deacetylase 1 (HDAC1) [3].
The proposed multi-faceted mode of action in CTCL includes:
The diagram below summarizes the key mechanistic pathways of this compound in CTCL.
This compound is currently in Phase II clinical development for Sezary Syndrome, with a 38% phase transition success rate (PTSR) indication benchmark for progressing to Phase III [2]. The key ongoing study is the RESMAIN trial (NCT02953301), a pivotal Phase II study investigating this compound as a maintenance therapy to control the disease after systemic treatment in patients with CTCL [1] [2].
The table below summarizes clinical evidence for this compound and other HDAC inhibitors in advanced MF/SS.
| Drug (HDACi) | Trial Phase | Patient Population | Overall Response Rate (ORR) | Key Findings / Status |
|---|---|---|---|---|
| This compound | Phase II | CTCL (MF/SS) | Data pending | RESMAIN trial (ongoing): Evaluated as maintenance therapy for disease control after systemic treatment [1] [2]. |
| Vorinostat | Phase II | MF/SS | 24.2% - 29.7% | FDA approved 2006; No complete responses (CR) observed in trials; median duration of response (DOR) ~3.8-6 months [4]. |
| Romidepsin | Phase II | MF/SS | 33% - 34% | FDA approved 2009; CR rate 6-7%; median DOR 13.7-15 months [4]. |
| Panobinostat | Phase II | MF/SS | 17.3% | CR rate 1.4% [4]. |
| Belinostat | Phase II | MF/SS/other CTCL | 13.8% | CR rate 10.3%; median DOR 3 months [4]. |
For preclinical and translational research, the following protocols can be employed to investigate this compound's effects.
This protocol evaluates the direct cytotoxic and pro-apoptotic effects of this compound on malignant T-cell lines.
This protocol assesses how this compound enhances innate immune response against CTCL cells.
Given the potential for synergistic effects, combination therapy is a key research area.
This compound represents a promising epigenetic therapy targeting multiple pathogenic pathways in CTCL. Its potential as a maintenance therapy could address a significant unmet need for patients with advanced MF/SS. The ongoing RESMAIN trial will be crucial in establishing its efficacy and safety in a clinical setting.
Future research should focus on:
The SHELTER study (NCT00943449) was an exploratory, multi-center, open-label, non-randomized phase I/II clinical trial investigating the HDAC inhibitor Resminostat in patients with advanced hepatocellular carcinoma (HCC) who showed radiologically confirmed disease progression on first-line sorafenib therapy [1] [2].
The SHELTER study demonstrated that the combination of this compound and sorafenib was manageable in terms of safety and showed promising signs of clinical efficacy in a patient population with limited treatment options.
Table 1: Key Efficacy Outcomes from the SHELTER Study
| Efficacy Parameter | This compound Monotherapy | This compound + Sorafenib |
|---|---|---|
| PFS Rate at 12 Weeks | 12.5% | 62.5% |
| Median Time to Progression (TTP) | 1.8 months | 6.5 months |
| Median Overall Survival (OS) | 4.1 months | 8.0 months |
This compound is an oral hydroxamate that acts as a broad-spectrum inhibitor of Class I, IIb, and IV Histone Deacetylases (HDACs) [3]. The rationale for combining it with sorafenib is rooted in overcoming therapy resistance and targeting the tumor microenvironment.
This compound potently and selectively inhibits specific HDAC isoenzymes, leading to hyperacetylation of histone and non-histone proteins, which alters gene expression and protein function [3] [4].
Table 2: this compound HDAC Inhibition Profile (IC₅₀ Values)
| HDAC Isoenzyme | HDAC Class | IC₅₀ (nM) |
|---|---|---|
| HDAC1 | Class I | 42.5 |
| HDAC3 | Class I | 50.1 |
| HDAC6 | Class IIb | 71.8 |
| HDAC8 | Class I | 877.0 |
IC₅₀: Half-maximal inhibitory concentration. Data from enzymatic activity assays [4].
Preclinical studies have elucidated multiple mechanisms through which this compound exerts anti-tumoral effects in HCC:
The diagram below illustrates how the this compound and Sorafenib combination counteracts platelet-induced pro-tumoral effects in hepatocellular carcinoma.
This protocol measures the direct inhibitory activity of this compound against recombinant human HDAC enzymes.
This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.
The SHELTER study included an exploratory biomarker analysis. Researchers found that the baseline expression of Zinc Finger Protein 64 (ZFP64) in peripheral blood cells correlated with overall survival, suggesting a potential prognostic and predictive role for this biomarker in treatment with this compound [1]. This finding warrants further validation in future studies.
The SHELTER study provided early clinical evidence that the combination of the HDAC inhibitor this compound with sorafenib is a viable strategy for second-line treatment of advanced HCC, showing an improved PFS rate and median overall survival compared to this compound monotherapy. The mechanistic basis for this combination involves this compound's ability to inhibit key HDACs, induce apoptosis and cell cycle arrest, and crucially, to counteract platelet-mediated pro-tumoral effects and invasion in conjunction with sorafenib. These application notes and protocols provide a foundation for further research and development in this area.
The following tables summarize the key efficacy outcomes and the core design of the RESMAIN study.
Table 1: Primary and Secondary Efficacy Endpoints from the RESMAIN Study [1] [2] [3]
| Endpoint | Resminostat (Kinselby) | Placebo | P-value & Hazard Ratio (HR) |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 8.3 months | 4.2 months | p=0.015; HR: 0.623 (95% CI: 0.424, 0.916) |
| PFS Improvement vs. Placebo | 97.6% improvement | - | 38% risk reduction |
| Median Time to Next Treatment (TTNT) | 8.8 months | 4.2 months | p=0.002; HR: 0.594 (95% CI: 0.428, 0.825) |
| Median "Total" PFS (from start of last prior therapy) | 24.3 months | 14.9 months | - |
Table 2: RESMAIN Pivotal Study Design [1] [3] [4]
| Aspect | Description |
|---|---|
| Study Title | RESMAIN |
| ClinicalTrials.gov Identifier | NCT02953301 [5] |
| Phase | Pivotal (Phase II) |
| Design | Multi-center, double-blind, randomized, placebo-controlled |
| Patient Population | 201 patients with advanced-stage CTCL who achieved disease control with prior systemic therapy |
| Treatment Arms | 1:1 randomization to oral this compound or placebo |
| Primary Endpoint | Progression-Free Survival (PFS) |
| Key Secondary Endpoints | Time to next treatment (TTNT); Time to symptom (pruritus) worsening (not met) [4] |
| Geographical Scope | Over 50 clinical centers across 11 European countries and Japan |
The diagram below illustrates the synergistic mechanism of action between this compound and ruxolitinib (a JAK1/2 inhibitor), as demonstrated in preclinical in vitro studies using CTCL cell lines (MyLa and SeAx) [5].
In Vitro Protocol for Combination Drug Efficacy [5]
The maintenance therapy approach is a key innovation in CTCL treatment. It aims to prolong disease control and delay progression in patients with advanced-stage, incurable CTCL after they have achieved disease stability with prior systemic therapy [1]. The typical treatment workflow in the RESMAIN study is outlined below.
The RESMAIN trial establishes this compound as a pioneering maintenance therapy in advanced CTCL, successfully meeting its primary endpoint. The drug's novel mechanism of action as an HDAC inhibitor, its synergistic potential with agents like ruxolitinib, and its manageable safety profile position it as a promising candidate to address the high unmet need for durable treatment responses in this rare lymphoma.
This compound is an orally available hydroxamate that functions as a broad-spectrum histone deacetylase (HDAC) inhibitor [1] [2]. It primarily targets Class I (HDAC1, HDAC3, HDAC8), Class IIb (HDAC6, HDAC10), and Class IV (HDAC11) enzymes [1] [2]. Its mechanism involves inducing histone hyperacetylation, leading to a more open chromatin structure and modulation of gene expression [3] [1]. In HCC, this compound demonstrates potent anti-tumor effects, including inhibition of cell proliferation, induction of apoptosis, and reversal of pro-tumoral phenotypes [4] [5] [1].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for its primary HDAC targets and its anti-proliferative effects on various cancer cell lines.
| Parameter | Details | Reference |
|---|---|---|
| HDAC Inhibition (IC₅₀) | [2] | |
| HDAC1 | 42.5 nM | |
| HDAC3 | 50.1 nM | |
| HDAC6 | 71.8 nM | |
| HDAC8 | 877 nM | |
| Anti-proliferative Activity (IC₅₀) | [4] | |
| HCC cell line HLF | 2.0 µM | |
| HCC cell line HLE | 3.7 µM | |
| HCC cell line Hep3B | 5.9 µM | |
| Head & Neck SCC SCC25 | 0.775 µM | [2] |
This protocol uses propidium iodide (PI) staining and flow cytometry to quantify apoptotic cells by measuring DNA fragmentation, a hallmark of apoptosis [6].
This methodological workflow can be visualized as follows:
This protocol outlines methods to confirm the activation of the mitochondrial apoptosis pathway by this compound [5].
The core mechanism of this compound-induced mitochondrial apoptosis is summarized in the following pathway:
This compound can reverse resistance to the standard HCC drug Sorafenib. This protocol is for evaluating their synergistic effects [4] [5] [1].
1. In Vitro Phenotypic Reversion in Hepatocellular Carcinoma (HCC) This protocol is designed to assess this compound's ability to reverse the mesenchymal phenotype in HCC cell lines and restore sensitivity to sorafenib-induced apoptosis [1] [2].
The diagram below illustrates the experimental workflow and the key molecular and phenotypic changes induced by this compound in mesenchymal HCC cells.
2. 3D Invasion & Metastasis Model (Chick Chorioallantoic Membrane - CAM) The CAM assay is a versatile, low-cost in vivo model for studying this compound's effects on primary tumor growth, intravasation, and metastasis, particularly in hematologic cancers like Cutaneous T-cell Lymphoma (CTCL) [3].
3. Platelet-Mediated Invasion Blockade in HCC This protocol models the tumor microenvironment by incorporating platelet co-culture to investigate how this compound combined with sorafenib counteracts platelet-induced invasion [4].
The tables below consolidate key quantitative findings from published studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Models
| Cancer Model | Cell Line | IC50 (this compound) | Key Combination (Effect) | Observed Impact on EMT/Invasion | Source |
|---|---|---|---|---|---|
| HCC | HLF (Mesenchymal) | 2.0 µM | Sorafenib (Synergistic apoptosis) | ↓ Vimentin, ↑ E-cadherin, ↓ CD44, ↓ Invasion | [1] [2] |
| HCC | HLE (Mesenchymal) | 3.7 µM | Sorafenib (Synergistic apoptosis) | ↓ Vimentin, ↑ E-cadherin, ↓ CD44, ↓ Invasion | [1] [2] |
| HCC | Hep3B (Epithelial) | 5.9 µM | Sorafenib (Additive effect) | Organized tight junctions | [1] [2] |
| CTCL | MyLa, SeAx | N/D (5 µM used in CAM) | Ruxolitinib (Inhibited metastasis) | Inhibition of migration > invasion in CAM model | [3] |
Table 2: In Vivo Efficacy of this compound in the CAM Model (CTCL)
| Parameter | This compound (5 µM) | Ruxolitinib (15 µM) | Combination | Source |
|---|---|---|---|---|
| Primary Tumor Size | Reduced | Reduced | Significant inhibition (p < 0.0001) | [3] |
| Intravasation (to organs) | N/D | N/D | Inhibited (p < 0.005 - p < 0.0001) | [3] |
| Extravasation (to liver/lung) | N/D | N/D | Inhibited (p < 0.0001) | [3] |
| Migration & Invasion | N/D | N/D | Stronger inhibition of migration (p < 0.0001) | [3] |
| Signaling Pathways | N/D | N/D | ↓ p-STAT, ↓ p-ERK, ↓ p-AKT in tumors | [3] |
This compound, an oral HDAC inhibitor targeting classes I, IIb, and IV, exerts its anti-EMT and anti-metastatic effects through several interconnected mechanisms, as shown in the pathway diagram below.
Protocol 1: this compound Sensitivity and Combination Testing with Sorafenib in HCC Cells
Materials:
Method:
Protocol 2: Quantifying Metastasis via Alu-PCR in the CAM Assay
Materials:
Method:
Q: What is the mechanism behind resminostat-induced thrombocytopenia?
The primary mechanism is the suppression of megakaryopoiesis—the production of platelets in the bone marrow. Evidence from studies on HDAC inhibitors like abexinostat, which shares a similar "pan-HDACi" profile with this compound, shows a dual effect on megakaryocytes (MKs), the platelet-producing cells [1].
The table below summarizes the key pathological effects:
| Experimental Stage | Observed Effect | Proposed Molecular Mechanism |
|---|---|---|
| Early (Progenitor Stage) | Inhibition of CFU-MK colony growth; increased apoptosis of MK progenitors [1]. | Silencing of DNA repair genes (e.g., RAD51), leading to DNA double-strand breaks, stabilization of p53, and induction of pro-apoptotic pathways [1]. |
| Late (Differentiation Stage) | Drastic inhibition of proplatelet (PPT) formation, the final stage of platelet release [1]. | Largely p53-independent; potentially related to dysregulation of cytoskeletal proteins critical for PPT formation [1]. |
This mechanism is distinct from immune-mediated destruction and is a direct, on-target effect on hematopoietic cells.
Q: How should platelet counts be monitored in a clinical trial or preclinical study?
Q: What are the established strategies for managing HDACi-induced thrombocytopenia?
The cornerstone of management is dose modification. The following table outlines the general strategy based on platelet count, informed by common clinical practice for cytotoxic agents [3].
| Platelet Count (×10⁹/L) | Recommended Action |
|---|---|
| ≥ 80 | Continue this compound at current dose. |
| 50 - 80 | Consider dose reduction; monitor frequently. |
| 25 - 50 | Withhold this compound until platelets recover to ≥ 50; then resume at a reduced dose. |
| < 25 | Withhold this compound and consider platelet transfusion if there is active bleeding. |
Supportive Care with Thrombopoietin Receptor Agonists (TPO-RAs): Preclinical data suggests TPO-RAs may counteract HDACi-induced thrombocytopenia. One study found that thrombopoietin mimetics could rescue the thrombocytopenic effect of panobinostat in mice [1]. The following TPO-RAs, with their distinct pharmacologies, could be investigated for this application:
| Drug (Type) | Key Pharmacokinetic & Dosing Considerations |
|---|---|
| RhTPO (Recombinant human TPO) | Injection; daily or every-other-day dosing; half-life ~40 hours [4]. |
| Romiplostim (Fc-peptide fusion) | Subcutaneous injection; weekly dosing; half-life 120-140 hours [4]. |
| Eltrombopag (Oral, non-peptide) | Requires fasting; drug interactions with polyvalent cations; metabolized by CYP1A2 and CYP2C8 [4]. |
| Hetrombopag (Oral, non-peptide) | Requires fasting; metabolized mainly by UGT enzymes [4]. |
| Avatrombopag (Oral, non-peptide) | Can be taken with food; fewer drug-diet interactions; metabolized by CYP2C9 and CYP3A4 [4]. |
Q: What is a standard protocol for assessing the effect of this compound on in-vitro megakaryopoiesis?
This protocol is adapted from a study on the HDACi abexinostat [1].
Methodology:
The following diagram illustrates the mechanism by which HDAC inhibitors like this compound induce thrombocytopenia.
Q: Is thrombocytopenia the primary dose-limiting toxicity of this compound? A: In the first-in-human Phase I trial, thrombocytopenia was observed but was not the sole dose-limiting toxicity (DLT). At 800 mg, a DLT was a complex of grade 3 nausea/vomiting, grade 2 liver enzyme elevation, and grade 1 thrombocytopenia. Gastrointestinal toxicities and fatigue were also significant factors in dose reductions [2].
Q: Can the platelet count be used as a predictive biomarker for this compound efficacy? A: Interestingly, clinical data suggests a potential link. A trial of this compound combined with sorafenib in HCC showed an improved overall survival benefit in patients with a normal-to-high baseline platelet count. This indicates that platelet count could serve as a predictive biomarker for this specific combination therapy, possibly by counteracting platelet-mediated pro-tumoral effects [5].
Q: Are there any specific rescue agents recommended in a preclinical setting? A: While clinical guidelines are evolving, preclinical evidence provides a strong rationale for investigating Thrombopoietin Receptor Agonists (TPO-RAs). Studies on other HDACis have shown that TPO mimetics can rescue thrombocytopenia in mouse models [1]. Researchers can test various TPO-RAs (e.g., rhTPO, Romiplostim) in their in-vivo models to mitigate the platelet-lowering effect and maintain treatment schedules.
In May 2025, the EMA's Committee for Medicinal Products for Human Use (CHMP) adopted a negative opinion for resminostat (marketed as Kinselby) for the treatment of advanced-stage mycosis fungoides and Sezary syndrome (two types of Cutaneous T-Cell Lymphoma) [1]. This is a significant recent development that researchers must consider in their work.
This compound's toxicity profile is consistent with the broader class of HDAC inhibitors. The table below outlines common class-wide toxicities, which can inform overall safety monitoring in experiments [2].
| Toxicity Category | Common Adverse Events |
|---|---|
| Gastrointestinal | Nausea, vomiting, diarrhea, anorexia |
| Constitutional | Fatigue, asthenia (weakness) |
| Hematological | Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), anemia |
| Laboratory Abnormalities | Hypophosphatemia, hypokalemia, elevated creatinine, elevated liver enzymes (AST/ALT) |
For researchers designing experiments or clinical trials with this compound, here are key considerations based on the phase I trial design and safety data [3]:
Scenario: High Incidence of Severe Nausea/Vomiting
Scenario: Patient Shows Signs of Fatigue Leading to Dose Interruption
Scenario: Drop in Platelet Count (Thrombocytopenia)
The experimental workflow for assessing this compound's safety and mechanism in a preclinical or clinical setting can be summarized as follows:
The most current information indicates that the orphan designation for This compound for the treatment of hepatocellular carcinoma was withdrawn from the EU register in April 2025 on the request of the sponsor [1]. This means it is not an approved therapy, and clinical guidance for patient monitoring is not available.
For researchers investigating compounds with similar profiles, here is a general framework for hepatotoxicity monitoring based on contemporary in-vitro models. The following table summarizes key functional and mechanistic biomarkers [2].
| Category | Biomarker | Significance in Hepatotoxicity Assessment |
|---|---|---|
| Liver Function & Injury | ALT (Alanine Aminotransferase) | Hepatocyte injury & necrosis marker [2] |
| AST (Aspartate Aminotransferase) | Hepatocyte injury & necrosis marker [2] | |
| Albumin (ALB) | Indicator of liver's synthetic function [2] | |
| Oxidative Stress | ROS (Reactive Oxygen Species) | Induces oxidative stress, damaging liver cells [2] |
| GSSG (Glutathione Disulfide) | Indicates glutathione depletion & oxidative stress [2] | |
| Catalase | Antioxidant enzyme; levels change under oxidative stress [2] | |
| Inflammation | IL-1, IL-6, IL-10 | Pro-inflammatory & anti-inflammatory cytokines; increased levels associated with severity of liver injury [2] |
This protocol details a advanced in-vitro method for hepatotoxicity evaluation, which incorporates multiple liver cell types to better mimic the human liver environment [2].
This diagram illustrates the key stages of the co-culture experiment, from cell preparation to data analysis.
Experimental Workflow for Hepatotoxicity Assessment
Why use a complex co-culture model instead of simple hepatocytes? Hepatic organoids co-cultured with non-parenchymal cells (like macrophages and stellate cells) better mimic the cellular environment of the human liver. This model more accurately reflects mechanisms of toxicity involving oxidative stress and inflammation, which are critical for predicting idiosyncratic drug-induced liver injury (iDILI) that might be missed in simpler systems [2].
What are the key advantages of this organoid-based method? This method allows for a multi-factor analysis, moving beyond traditional markers like ALT/AST. By simultaneously evaluating oxidative stress (ROS, GSSG) and inflammation (IL-1, IL-6), it provides a more comprehensive and predictive profile of a compound's hepatotoxic potential in the early stages of drug development [2].
| Cancer Type | Therapy Type | Recommended Dose & Schedule | Cycle Duration | Key Supporting Evidence |
|---|---|---|---|---|
| Advanced Solid Tumors [1] | Monotherapy | 600 mg, once daily, Days 1-5 [1] | 14 days | Phase I FIH trial (N=19); RP2D based on PK/PD and tolerability [1] |
| Hepatocellular Carcinoma (HCC) [2] | Combination with Sorafenib | 400 mg, once daily, Days 1-5 [2] | 14 days | Phase I/II Asian trial; 600 mg led to higher toxicity (G3-4 thrombocytopenia) [2] |
| Biliary Tract Cancer (BTC) [3] | Combination with S-1 | Specific dose not detailed in results; a "well-tolerated regimen" was identified [3] | Information not in results | Phase I study in Japan; combination showed promising efficacy in BTC [3] |
| Cutaneous T-Cell Lymphoma (CTCL) [4] | Maintenance Monotherapy | Dose not publicly specified; trial successfully completed [4] | Information not in results | Pivotal RESMAIN study (N=201); met primary endpoint (PFS) [5] |
For researchers designing experiments with resminostat, here are the methodologies and critical findings from the foundational trials.
The Days 1-5, every 14 days schedule was selected based on preclinical data and experience with other HDAC inhibitors. The goal was to implement a drug-free period to allow recovery from acute toxicities like myelosuppression and to limit cumulative toxicities like fatigue [1].
The protocol for determining the this compound dose in combination with sorafenib (400 mg twice daily) involved a standard Phase I dose escalation [2]:
The following visual outlines the dose optimization logic and management of common adverse events based on clinical trial experiences.
Q1: What is the maximum tolerated dose (MTD) of this compound? A1: The foundational Phase I trial in solid tumors did not reach a formal MTD, as patients were safely dosed up to 800 mg. However, cumulative toxicities at 800 mg led to the Recommended Phase II Dose (RP2D) of 600 mg for monotherapy [1].
Q2: How is the dose adjusted when this compound is used in combination therapy? A2: The dose typically needs to be reduced in combination regimens. For example, when combined with sorafenib in HCC, the recommended this compound dose was 400 mg, lower than the 600 mg monotherapy dose, to manage overlapping toxicities like thrombocytopenia [2].
Q3: Has the optimal dosing schedule been validated in late-stage trials? A3: Yes. The Days 1-5, every 14 days schedule was successfully used in the pivotal RESMAIN study for CTCL, which met its primary endpoint, confirming the viability of this schedule for long-term maintenance therapy [4] [5].
The table below summarizes key experimental data from recent studies on this compound combinations.
| Combination Partner | Cancer Model | Key Synergistic Effects | Reported Doses (In Vitro) | Primary Experimental Readouts |
|---|---|---|---|---|
| Sorafenib (Multikinase inhibitor) [1] | Hepatocellular Carcinoma (HCC) | Counters platelet-mediated pro-tumoral effects; blocks platelet-induced invasion; reduces p-ERK [1] | This compound: ~5 µM [1] | Invasion assays, Western Blot (p-ERK, CD44), Cell proliferation/viability assays |
| Ruxolitinib (JAK inhibitor) [2] [3] | Cutaneous T-Cell Lymphoma (CTCL) | Inhibits primary tumor growth, intravasation/extravasation; reduces p-STAT, p-ERK, p-AKT [2] [3] | This compound: 5 µM; Ruxolitinib: 15 µM [2] [3] | Chick CAM metastasis assay, Alu-PCR, Western Blot (p-STAT, p-ERK, p-AKT), Apoptosis/Cell viability assays |
| CD47 Blockade (Innate immune checkpoint) [4] | Glioblastoma (GBM) | Enhances phagocytosis by tumor-associated macrophages (TAMs); suppresses tumor growth in vivo [4] | Specific doses not provided in preview | Phagocytosis assays with fluorescently labeled tumor cells, In vivo tumor growth monitoring (e.g., luciferase flux) |
Here are methodologies for key experiments cited in the research, which you can adapt for your work.
This protocol is based on research investigating this compound's synergy with CD47 blockade in glioblastoma models [4].
This protocol is used to validate anti-tumor and anti-metastatic effects in vivo, as demonstrated in CTCL studies [2] [3].
Q1: What is the mechanistic basis for this compound's synergy with Sorafenib in HCC? A1: The synergy appears to counteract platelet-mediated pro-tumoral effects. While sorafenib's efficacy can be antagonized by platelet-derived factors, this compound's action is independent of platelets. The combination effectively blocks platelet-induced HCC cell invasion by reducing the expression of pro-invasive markers like CD44 and deregulating EMT genes, alongside reducing phosphorylated ERK (p-ERK) levels [1].
Q2: Are there any clinical trial results for these combinations? A2: A Phase I/II study (NCT02400788) of this compound plus Sorafenib as a first-line therapy for advanced hepatocellular carcinoma (HCC) in East Asian patients did not show a significant efficacy advantage over sorafenib monotherapy in the overall population [5]. However, a subsequent mechanistic study suggested a potential survival benefit in a subgroup of patients with a normal-to-high baseline platelet count [1], highlighting the importance of patient stratification biomarkers.
Q3: My in vitro results are promising, but how can I quickly test the in vivo efficacy of a new this compound combination? A3: The Chick Embryo Chorioallantoic Membrane (CAM) model is a rapid, low-cost, and powerful preclinical in vivo model. It is naturally immunodeficient until late development, allowing for human tumor xenografting. You can monitor primary tumor growth, cell intravasation into blood vessels, and metastasis to distant organs like the liver and lung within 7-10 days [2] [3].
| Biomarker | Type / Context | Potential Predictive Value | Supporting Evidence |
|---|---|---|---|
| ZFP64 Gene Expression [1] | Molecular / HCC (second-line) | Higher baseline expression correlated with longer Overall Survival (OS) on resminostat + sorafenib. [1] | Phase I/II SHELTER study (Post-sorafenib HCC) [1] |
| Platelet Count [2] | Clinical / HCC (first-line) | Normal-to-high platelet count may predict better response to this compound + sorafenib combination. [2] | Phase I/II study in East Asian patients (First-line HCC); Preclinical models [2] |
| HBV Status [3] | Etiological / HCC | Suggested subgroup with potential favorable results, requires further validation. [3] | Phase I/II study in East Asian patients (First-line HCC) [3] |
| Mesenchymal Phenotype [3] | Cellular / Preclinical HCC | This compound may reverse mesenchymal traits, sensitizing tumors to sorafenib; not yet a clinical biomarker. [3] | In vitro studies on HCC cell lines [3] |
To help visualize the process of identifying and validating these biomarkers, the following diagram outlines the general workflow derived from the studies.
For researchers looking to explore these biomarkers further, here are summaries of the key experimental methodologies from the cited studies.
The correlation between ZFP64 gene expression and patient survival was identified through an exploratory biomarker program within the SHELTER study [1].
The finding that platelet count may predict response to the this compound/sorafenib combination emerged from a phase I/II clinical trial and was investigated in preclinical models [2].
Q1: Are there any validated companion diagnostics for this compound? As of the latest published data, no companion diagnostic test for this compound has been officially validated or approved by regulatory bodies. The biomarkers discussed here are considered exploratory and require further confirmation. [1] [4]
Q2: What is the most promising biomarker for this compound in HCC? Based on available evidence, ZFP64 expression shows the most direct correlation with survival outcomes in a clinical trial setting for second-line HCC treatment. [1] The platelet count is another strong, easily measurable clinical candidate for the first-line combination therapy. [2]
Q3: Is this compound still in development? Yes. While development in HCC has not progressed to late-stage trials recently, a pivotal Phase II study (RESMAIN) for this compound as a maintenance therapy in advanced-stage cutaneous T-cell lymphoma (CTCL) has completed enrollment, with topline results expected in early 2023. [4] This study includes a comprehensive biomarker program which may yield new stratification insights.
Q4: Where can I find the original clinical trial data? The key clinical studies are published in peer-reviewed journals:
The identification of ZFP64 as a biomarker comes from clinical trials investigating resminostat in advanced hepatocellular carcinoma (HCC) and Hodgkin’s Lymphoma [1]. The key finding is that the baseline expression level of ZFP64 in a patient's blood prior to treatment correlates with their overall survival outcome [1].
The table below summarizes the core evidence:
| Biomarker | Correlation with Treatment | Patient Population | Predictive Value | Validation Status |
|---|---|---|---|---|
| ZFP64 (Zinc Finger Protein 64) | Expression level prior to treatment correlates with overall survival [1]. | Patients with advanced liver cancer and Hodgkin’s Lymphoma treated with this compound [1]. | Prognostic and putative predictive factor for overall survival [2]. | Requires further validation in ongoing and future clinical studies [1]. |
This compound is an oral histone deacetylase (HDAC) inhibitor that targets classes I, IIb, and IV HDACs [2]. Its mechanism for sensitizing cancer cells to sorafenib involves reversing epithelial-mesenchymal transition (EMT):
This shift from a mesenchymal, invasive, and stem-like state toward a more epithelial phenotype is a proposed key mechanism by which this compound overcomes sorafenib resistance [2]. The following diagram illustrates this proposed mechanism and the biomarker's role.
For scientists designing experiments around these findings, here are key technical considerations and potential troubleshooting points.
| Aspect | Technical Consideration & Potential Challenge | Suggested Guidance |
|---|---|---|
| Cell Model Selection | The collaborative effect of this compound+sorafenib is strongest in mesenchymal-type HCC cells (e.g., HLE, HLF) [2]. | Characterize your cell models for EMT/stemness markers (VIM, CDH1, CD44) [2] [3]. Use mesenchymal models to study combination efficacy. |
| Experimental Readouts | Confirming the proposed mechanism requires multiple complementary assays. | Combine viability/death assays (crystal violet, PI staining, PARP cleavage) [2] with migration/invasion assays and qPCR/immunofluorescence for EMT markers [2] [3]. |
| Biomarker Analysis | The predictive value of ZFP64 is not yet fully validated [1]. | Measuring ZFP64 expression in patient blood samples is part of an exploratory clinical framework [4]. In-house validation is crucial for internal programs. |
The following tables summarize the dose adjustment strategies for lenalidomide based on platelet counts, categorized by disease indication.
Table 1: Dose Adjustments for Multiple Myeloma (MM) [1] [2]
| When to Interrupt Dosing | Monitoring During Interruption | When to Restart Dosing | Dose Upon Restart |
|---|---|---|---|
| Platelets fall below 30,000/mcL | Weekly CBC | Platelets return to ≥30,000/mcL | Resume at the next lower dose. Do not dose below 2.5 mg daily. [1] |
Table 2: Dose Adjustments for Myelodysplastic Syndromes (MDS) [1] [2]
| Scenario | When to Interrupt Dosing | When to Restart Dosing | Dose Upon Restart |
|---|---|---|---|
| Within first 4 weeks of treatment (at 10 mg/day) | |||
| • If baseline ≥100,000/mcL | Platelets <50,000/mcL | Platelets ≥50,000/mcL | 5 mg daily |
| • If baseline <100,000/mcL | Platelets fall to 50% of baseline | Platelets ≥50,000/mcL (if baseline ≥60,000/mcL) OR ≥30,000/mcL (if baseline <60,000/mcL) | 5 mg daily |
| After 4 weeks of treatment | |||
| • At 10 mg/day | Platelets <30,000/mcL (or <50,000/mcL with transfusions) | Platelets ≥30,000/mcL | 5 mg daily |
| • At 5 mg/day | Platelets <30,000/mcL (or <50,000/mcL with transfusions) | Platelets ≥30,000/mcL | 2.5 mg daily |
The logic for managing drug-induced thrombocytopenia in clinical practice generally follows a consistent cycle of monitoring, interruption, and dose modification, as illustrated below.
Based on the lenalidomide model and general principles, here are key elements to consider when designing a monitoring protocol for an investigational drug like resminostat:
The following table summarizes the core clinical evidence for using resminostat with sorafenib as a second-line therapy in advanced HCC, based on the pivotal SHELTER study [1] [2].
| Aspect | Clinical Trial Data (SHELTER Study) |
|---|---|
| Study Objective | Investigate safety, pharmacokinetics (PK), and efficacy of this compound + sorafenib in advanced HCC patients with radiologically confirmed progression on first-line sorafenib [1] [2]. |
| Trial Design | Exploratory, multi-center, open-label, non-randomized phase I/II study [1]. |
| Patient Groups | Combination group (n=38): this compound (200-600mg daily) + Sorafenib (400-800mg daily). Monotherapy group (n=19): this compound (600mg daily) [1]. |
| Primary Endpoint (6 cycles/12 wks) | Progression-Free Survival (PFS) rate: 62.5% for combination vs. 12.5% for this compound monotherapy [1]. |
| Key Efficacy Results | - Median Time to Progression (TTP): 6.5 months (combination) vs. 1.8 months (monotherapy)
Here are answers to specific technical and experimental questions you might encounter.
Q1: What is the proposed mechanism by which this compound overcomes sorafenib resistance? A: The mechanism is believed to be epigenetic modulation. Resistance to sorafenib is often mediated by epigenetic changes, such as histone deacetylation, which can make tumor cells tolerant to the drug [2]. This compound, as a potent inhibitor of HDAC1, HDAC3, and HDAC6, reverses these chromatin modifications [3] [2]. This is thought to re-sensitize hepatoma cells to sorafenib, thereby restoring the drug's anti-tumor activity and overcoming acquired resistance [2].
Q2: In our in vitro experiments, how can we model this therapeutic combination? A: While the search results do not provide a specific protocol for co-treatment in vitro, they offer insights into establishing resistance models and the molecular targets of this compound.
Q3: The SHELTER study showed promising results, but are there any specific patient selection considerations? A: The study identified a potential biomarker that may guide patient selection. High baseline expression of ZFP64 in blood cells was correlated with better overall survival in patients treated with this compound [1]. This suggests ZFP64 could serve as a predictive biomarker, though this finding requires validation in larger, prospective trials. For your preclinical work, investigating ZFP64 expression in your cell line models may provide mechanistic insights.
The following diagram illustrates the proposed mechanism of action for the this compound and sorafenib combination therapy, based on the clinical and preclinical evidence.
HDAC inhibitors are categorized based on their selectivity. Panobinostat is a pan-HDAC inhibitor, meaning it targets a broad range of HDAC classes, while Entinostat is a class-I selective inhibitor, primarily targeting HDAC1 and HDAC3 [1] [2].
The table below summarizes the basic profiles of these two inhibitors:
| Feature | Entinostat | Panobinostat |
|---|---|---|
| Primary Classification | Class I selective (HDAC1, HDAC3) [2] | Pan-HDAC inhibitor [1] |
| Chemical Compound | Benzamide [2] | Hydroxamic acid [3] |
| Research Context | Solid tumors, osteosarcoma, breast cancer, male contraceptive drug candidate [2] | Hematological malignancies, solid tumors, latent HIV infection [1] [3] |
While direct comparisons with Resminostat are unavailable, the search results provide insights into the relative potency of Panobinostat and Entinostat from studies in other fields.
Researchers use a variety of models to evaluate the efficacy and mechanisms of HDAC inhibitors. The following diagram illustrates common workflows for in vitro and in vivo testing.
The experimental protocols from the search results highlight several key methodologies:
The following table summarizes the key efficacy endpoints for this compound as maintenance treatment in patients with advanced-stage Cutaneous T-Cell Lymphoma (CTCL), as reported from the phase 2 RESMAIN study [1] [2].
| Efficacy Endpoint | This compound (Kinselby) | Placebo | Result |
|---|---|---|---|
| Progression-Free Survival (PFS) | 8.3 months (median) | 4.2 months (median) | 97.6% statistically significant improvement [1] [2] |
| Time to Next Treatment (TTNT) | 8.8 months (median) | 4.2 months (median) | More than doubled [1] |
| Total PFS* | 24.3 months (median) | 14.9 months (median) | Clinically meaningful improvement [1] |
*Total PFS was measured from the start of the last prior therapy to disease progression.
The data above was generated under the following experimental conditions, which are crucial for researchers to contextualize the results [1] [3]:
This compound (Kinselby) is an orally administered histone deacetylase (HDAC) inhibitor. It specifically targets class I, IIb, and IV HDAC enzymes [1]. The diagram below illustrates its proposed mechanism of action in cancer therapy.
Fig. 1: Proposed anti-cancer mechanisms of the HDAC inhibitor this compound. By inhibiting histone deacetylases, this compound alters gene expression, leading to multiple anti-tumor effects. [1]
| Efficacy Measure | This compound (Kinselby) | Placebo | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 8.3 months [1] [2] | 4.2 months [1] [2] | HR: 0.623 (95% CI: 0.424, 0.916); p=0.015 [2] |
| Median Time to Next Treatment (TTNT) | 8.8 months [1] [2] | 4.2 months [1] [2] | HR: 0.594 (95% CI: 0.424, 0.916); p=0.002 [2] |
| Median "Total" PFS | 24.3 months [1] [2] | 14.9 months [1] [2] | Information not provided in search results |
| Safety and Trial Details | Summary |
|---|---|
| Safety Profile | Side effects were mainly mild to moderate, manageable, and reversible [2]. |
| Mechanism of Action | Oral class I, IIb, and IV histone deacetylase (HDAC) inhibitor [1] [2]. |
| Trial Design | Randomized, double-blind, placebo-controlled, multi-national phase III trial (RESMAIN) [2] [3]. |
| Patient Population | 201 patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy [1] [2]. |
| Current Status | Marketing Authorization applications were planned for the EU, Switzerland, and UK in Q1 2024 [1] [2]. |
For researchers, the methodology and context of the RESMAIN trial are critical for interpretation.
Core Study Design: The RESMAIN study was one of the largest prospective clinical trials in advanced CTCL [2]. It was a multi-center, double-blind, randomized, placebo-controlled study conducted across over 50 clinical centers in 11 European countries and Japan [2] [3]. Patients who achieved disease control with a prior systemic therapy were randomized 1:1 to receive either this compound or a placebo as maintenance treatment [2] [3]. The trial included an open-label arm where patients who progressed on placebo were offered this compound [1] [2].
Unmet Need and Concept of Maintenance: CTCL is generally an incurable disease, and a key therapeutic challenge is that responses to available treatments are often short-lived [4] [2] [3]. The maintenance therapy approach aims to prolong disease stability after successful initial (induction) therapy [4] [2] [3]. Before the RESMAIN trial, this was a "neglected topic" in CTCL with limited high-level evidence supporting the strategy [4].
The following diagram illustrates the signaling pathway targeted by this compound and the core design of the RESMAIN clinical trial:
The significant improvement in Time to Next Treatment (TTNT) is a critical outcome from a clinical utility perspective. It indicates that this compound not only delayed radiological or clinical progression but also meaningfully postponed the need for clinicians to switch to a new, often more aggressive, therapy [1] [2].
The "Total" PFS metric, measured from the start of the last prior therapy, suggests that the sequential approach of induction therapy followed by this compound maintenance provides patients with a substantially longer period of disease control (24.3 months) compared to induction therapy alone (14.9 months) [1] [2].
| Trial / Identifier | Patient Population & Therapy Line | Treatment Arms | Key Efficacy Results | Key Safety Findings |
|---|
| SHELTER Study [1] | Advanced HCC with progression on 1st-line Sorafenib (Second-line) | 1. Resminostat + Sorafenib (n=38) 2. This compound monotherapy (n=19) | This compound + Sorafenib: • 12-week PFS rate: 62.5% • Median TTP: 6.5 months • Median OS: 8.0 months
This compound monotherapy: • 12-week PFS rate: 12.5% • Median TTP: 1.8 months • Median OS: 4.1 months [1] | Most common AEs: Gastrointestinal disorders, thrombocytopenia, and fatigue. The combination was considered safe [1]. | | NCT02400788 [2] [3] | Advanced HCC, no prior systemic therapy (First-line) in East Asian patients | 1. This compound + Sorafenib (n=85) 2. Sorafenib monotherapy (n=85) | This compound + Sorafenib vs. Sorafenib: • Median TTP: 2.8 vs. 2.8 months (HR: 0.984) • Median OS: 11.8 vs. 14.1 months (HR: 1.046)
No significant efficacy advantage for the combination [2]. | Incidence of AEs was similar in both groups. Thrombocytopenia ≥ Grade 3 was significantly more frequent with the combination (34.5% vs. 2.4%) [2]. |
The clinical trials were based on a strong scientific rationale for combining a histone deacetylase (HDAC) inhibitor with sorafenib.
The design of the key first-line therapy trial was as follows [2] [3]:
This compound is an oral inhibitor targeting Class I, IIB, and IV HDACs. Preclinical research suggests its combination with sorafenib may overcome specific resistance mechanisms [4]:
The diagram below visualizes this mechanism and the design of the first-line clinical trial.
The table below summarizes the available safety information for this compound from clinical trials.
| Drug Name | Drug Class | Commonly Reported Adverse Events | Clinical Trial Context | Safety Endorsements |
|---|
| This compound [1] [2] [3] | Oral HDAC inhibitor (Class I, IIb, IV) [1] | Nausea, vomiting, hypokalemia (low potassium), anorexia, anemia, liver dysfunction [2]. | • Advanced CTCL (Pivotal RESMAIN study) [1]. • Advanced Colorectal Carcinoma (Phase I/II) [2] [3]. • Hodgkin’s Lymphoma (Phase II) [2] [3]. | An independent Data Safety Monitoring Board (DSMB) reviewed cumulative safety data from over 150 patients and recommended the study continue without modification [1]. | | Other HDAC Inhibitors [4] | HDAC inhibitors (varies by drug) | Thrombocytopenia, neutropenia, diarrhea, nausea, vomiting, fatigue, and cardiotoxicity [4]. | Approved for various hematologic malignancies [4]. | N/A |
The favorable safety profile of this compound is supported by data from the RESMAIN study, which followed a rigorous clinical trial protocol [1].
This compound inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones. This process is part of its mechanism to disrupt cancer cell growth and survival signaling pathways [3].
| Efficacy Endpoint | This compound Group | Placebo Group | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 8.3 months [1] [2] | 4.2 months [1] [2] | HR: 0.623; p=0.015 [2] |
| Improvement in PFS vs. Placebo | 97.6% [1] | - | - |
| Median Time to Next Treatment (TTNT) | 8.8 months [1] | 4.2 months [1] | - |
| Median "Total" PFS | 24.3 months [1] [2] | 14.9 months [1] [2] | - |
The quantitative data above was generated under the following rigorous clinical trial conditions:
The efficacy of this compound is rooted in its epigenetic mechanism of action. The diagrams below illustrate how it works and how its efficacy was evaluated in the RESMAIN trial.
The key clinical evidence comes from a phase I/II clinical trial known as the SHELTER study, which investigated resminostat in combination with sorafenib for advanced Hepatocellular Carcinoma (HCC) [1] [2] [3]. A subgroup analysis of this study revealed that patient outcomes were significantly influenced by their baseline platelet count.
The table below summarizes the efficacy outcomes for the subgroup of patients with a normal-to-high platelet count [2]:
| Patient Subgroup | Treatment Arm | Median Overall Survival |
|---|---|---|
| Normal-to-High Platelet Count | This compound + Sorafenib | 13.7 months |
| Normal-to-High Platelet Count | Sorafenib alone | 5.1 months |
This data suggested that the addition of this compound to sorafenib could more than double the median overall survival for HCC patients with a normal-to-high platelet count [2]. It is important to note that this analysis identified platelet count as a potential predictive biomarker, though it is not yet an established selection criterion in clinical practice [2].
Follow-up laboratory research has sought to explain why platelet count might influence the effectiveness of the this compound and sorafenib combination. The proposed mechanism is illustrated below:
The biology behind this mechanism involves:
For your comparison guides, please consider the following points: